(E)-2-(3,4-dimethoxybenzylidene)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide
Description
The compound (E)-2-(3,4-dimethoxybenzylidene)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide is a structurally complex molecule featuring a pyrazolone core fused with a hydrazinecarbothioamide moiety and a 3,4-dimethoxybenzylidene substituent.
Properties
IUPAC Name |
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-14-19(20(27)26(25(14)2)16-8-6-5-7-9-16)23-21(30)24-22-13-15-10-11-17(28-3)18(12-15)29-4/h5-13H,1-4H3,(H2,23,24,30)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNFGKOCKWLHMW-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/N=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(3,4-dimethoxybenzylidene)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide is a hybrid molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a hydrazinecarbothioamide moiety linked to a pyrazole derivative. The molecular formula is , with a molecular weight of approximately 378.46 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Activity
Studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Research indicates that derivatives similar to the target compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
For instance, a study highlighted that pyrazole derivatives could inhibit growth in lung and brain cancer cells effectively, suggesting that the target compound may share similar anticancer mechanisms due to its structural components .
Anti-inflammatory Properties
The target compound may also possess anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in mediating inflammatory responses. In vitro studies have shown that certain pyrazole-based compounds exhibit IC50 values indicating potent COX-II inhibition, which is relevant for developing anti-inflammatory drugs .
Antimicrobial Activity
There is evidence suggesting that related compounds exhibit antimicrobial properties. The benzylidene moiety may enhance the ability of these compounds to interact with microbial targets. For example, some studies have reported that similar structures can act against various bacterial strains through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can trigger apoptotic pathways in cancer cells.
- Interference with Cell Signaling : The compound might modulate signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
A review of literature reveals multiple studies focusing on similar compounds:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound Name / ID | Core Structure | Key Substituents | Yield (%) | Melting Point (°C) | Notable Functional Groups |
|---|---|---|---|---|---|
| Target Compound | Pyrazolone + hydrazinecarbothioamide | 3,4-Dimethoxybenzylidene | N/A | N/A | NH, C=S, OCH3 |
| (2Z)-2-(2,4,6-Trimethylbenzylidene)-11a | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethylbenzylidene | 68 | 243–246 | CN, CO, CH3 |
| (2Z)-2-(4-Cyanobenzylidene)-11b | Thiazolo[3,2-a]pyrimidine | 4-Cyanobenzylidene | 68 | 213–215 | CN (two sites), CO |
| Pyrimidoquinazoline-12 | Pyrimido[2,1-b]quinazoline | 5-Methylfuran-2-yl | 57 | 268–269 | CN, CO, NH |
Functional Group and Substituent Effects
- Electron-Withdrawing vs. In contrast, compound 11b () features a 4-cyano substituent, which is electron-withdrawing and may reduce solubility but improve electrophilic reactivity .
- Core Heterocycles : The pyrazolone core in the target compound differs from the thiazolo-pyrimidine or pyrimidoquinazoline systems in 11a , 11b , and 12 . These cores influence rigidity, hydrogen-bonding capacity, and metabolic stability. For instance, the thiazolo-pyrimidine derivatives exhibit dual carbonyl groups (C=O) that may participate in binding interactions, while the pyrazolone core in the target compound includes a thioamide (C=S) group, which is more polarizable and prone to redox reactions .
Comparison with Pyrazol-4-yl Intermediates
The intermediate N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide () shares the pyrazol-4-yl core with the target compound but lacks the hydrazinecarbothioamide and benzylidene moieties. Key differences include:
- Bioactivity Potential: The formamide derivative is a precursor for antipyretic/analgesic drugs, while the target compound’s thioamide and benzylidene groups may confer anti-inflammatory, antimicrobial, or anticancer properties through enhanced binding to cysteine proteases or metal ions .
- Solubility and Stability : The formamide group in the intermediate is more hydrophilic than the thioamide in the target compound, which may affect bioavailability. The 3,4-dimethoxybenzylidene group in the target compound could also increase metabolic stability compared to the simpler formamide structure .
Spectral and Crystallographic Insights
While crystallographic data for the target compound is unavailable, the pyrazol-4-yl intermediate () was characterized via single-crystal X-ray diffraction, revealing planar geometry and intermolecular hydrogen bonds. For the target compound, IR and NMR spectra would likely show:
Q & A
Q. Basic
- IR Spectroscopy : Confirm functional groups (e.g., NH at ~3420 cm⁻¹, C=O at ~1700 cm⁻¹, and CN at ~2220 cm⁻¹) .
- NMR (¹H/¹³C) : Assign protons and carbons in the pyrazole and benzylidene moieties. For example, the =CH proton in the benzylidene group appears as a singlet at δ ~7.9–8.1 ppm .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z 386–403 for analogous compounds) and fragmentation patterns .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions.
How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound?
Q. Advanced
- Crystallization : Grow crystals via slow evaporation of methylene chloride or ethanol solutions .
- Data Collection : Use a diffractometer (Mo Kα radiation) to collect high-resolution data.
- Refinement : Employ SHELXL for structure refinement, analyzing bond lengths, angles, and torsional parameters. For example, dihedral angles between aromatic rings (e.g., ~48–80°) reveal steric repulsion effects .
Data Contradiction Analysis : If computational (DFT) and experimental geometries differ, check for crystal packing forces or solvent effects .
What strategies are effective for analyzing hydrogen-bonding networks in its crystal structure?
Q. Advanced
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., R₂²(10) motifs in dimeric structures) .
- Software Tools : Generate Hirshfeld surfaces via CrystalExplorer to visualize intermolecular interactions (e.g., O–H⋯O, N–H⋯S) and quantify contact contributions .
- Thermal Ellipsoids : Assess disorder using ORTEP-3 to refine anisotropic displacement parameters .
How can researchers resolve discrepancies between experimental and computational (DFT) data?
Q. Advanced
- Geometry Optimization : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare bond lengths/angles with X-ray data. Discrepancies >0.05 Å may indicate crystal packing effects .
- Energy Minimization : Use Gaussian or ORCA to evaluate conformational stability. If the computed lowest-energy conformation differs from the crystal structure, consider solvent or lattice energy contributions .
- Electron Density Maps : Analyze residual density peaks in SHELXL to identify unmodeled solvent or disorder .
What experimental design principles optimize the synthesis of this compound?
Q. Advanced
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, varying acetic anhydride:acetic acid ratios can improve yield .
- Response Surface Methodology (RSM) : Model interactions between temperature and reaction time to identify optimal conditions .
- Scale-Up Considerations : Use flow chemistry for continuous synthesis, ensuring consistent mixing and heat transfer .
How does steric hindrance influence the molecular conformation and reactivity of this compound?
Q. Advanced
- Dihedral Angle Analysis : X-ray data reveal rotations in the amide group (e.g., ~64–80°) due to steric clashes between the pyrazole and benzylidene moieties .
- Reactivity Implications : Steric shielding may reduce nucleophilic attack at the hydrazinecarbothioamide sulfur. Test reactivity under varying steric conditions (e.g., bulky vs. small substituents) .
- Computational Modeling : Use molecular mechanics (MMFF94) to simulate steric effects on reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
